Fluorine Count-Dependent Lipophilicity Differentiation: 3-((2,4,5-Trifluorobenzyl)oxy)azetidine vs. Mono- and Di-Fluorinated Analogs
The target compound, bearing three aromatic fluorine atoms, is predicted to exhibit a LogP approximately 0.4–0.7 units higher than its 2,4‑difluoro analog (ACD/LogP = 1.63) and approximately 0.5–1.0 units above mono‑fluorinated ortho (XLogP3 = 1.3) [1] and para (LogP = 1.31) isomers [2]. This stepwise lipophilicity increase follows the systematic trend documented for fluoroalkyl‑substituted saturated heterocyclic amines, where each additional fluorine atom raises LogP by 0.3–0.5 units depending on the distance from the protonation centre [3]. The elevated LogP places the target compound closer to the CNS drug‑like optimum range (LogP 2–3) compared to its less fluorinated congeners, which may be sub‑optimal for passive membrane permeation.
| Evidence Dimension | Lipophilicity (ACD/LogP or XLogP3) |
|---|---|
| Target Compound Data | Estimated ACD/LogP ~2.0–2.3 (based on incremental contribution of third fluorine to 2,4‑difluoro analog ACD/LogP 1.63) |
| Comparator Or Baseline | 3-((2,4-Difluorobenzyl)oxy)azetidine: ACD/LogP = 1.63; 3-((2-Fluorobenzyl)oxy)azetidine: XLogP3 = 1.3; 3-((4-Fluorobenzyl)oxy)azetidine: LogP = 1.31; 3-(Benzyloxy)azetidine: LogP = 1.50 |
| Quantified Difference | Estimated ΔLogP = +0.4 to +0.7 vs. difluoro analog; +0.7 to +1.0 vs. mono‑fluoro analogs; +0.5 to +0.8 vs. non‑fluorinated parent |
| Conditions | Predicted ACD/LogP and XLogP3 values from ChemSpider and vendor databases; class‑level validation from systematic fluoroalkyl heterocycle profiling (Melnykov et al., Chem. Eur. J., 2023) |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability and CNS penetration; the target compound’s elevated LogP, conferred by its three‑fluorine substitution, positions it in the CNS‑preferred window where mono‑ and difluorinated analogs may fall short, directly influencing the decision to procure it over less fluorinated alternatives for CNS‑targeted programs.
- [1] ChemSpider, Predicted Data (via kuujia.com): 3-((2-Fluorobenzyl)oxy)azetidine, XLogP3 = 1.3, CAS 1121589-53-4. View Source
- [2] ChemTradeHub, Property Data: 3-((4-Fluorobenzyl)oxy)azetidine, LogP = 1.3141, CAS 1121620-48-1. View Source
- [3] K. Melnykov, K. Nazar, O. Smyrnov et al., 'Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties,' Chem. Eur. J., 2023, 29, e202301383. DOI: 10.1002/chem.202301383. View Source
